CAY10581

Immuno-oncology IDO1 inhibition Enzyme kinetics

Select CAY10581 for robust, reproducible IDO1 inhibition in high-tryptophan environments. Unlike competitive inhibitors like epacadostat or low-potency alternatives like 1MT, its uncompetitive mechanism maintains efficacy in tumor microenvironments. With a 55 nM IC₅₀ and >1,800x therapeutic window, it reverses IFN-γ immunosuppression at 100 nM. Ideal for T-cell/tumor co-cultures, MSC modulation, and SAR studies.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
CAS No. 1018340-07-2
Cat. No. B160425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10581
CAS1018340-07-2
Synonyms(±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C
InChIInChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1
InChIKeyWKHJQIQDQXGUOD-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10581: 55 nM Potency, Uncompetitive IDO1 Inhibitor for Immuno-Oncology and Inflammation Research


CAY10581 (CAS 1018340-07-2) is a synthetic pyranonaphthoquinone derivative that functions as a highly specific, reversible, uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1/IDO) [1]. The compound exhibits potent enzyme inhibition with an IC50 value of 55 nM against recombinant human IDO1 [2]. CAY10581 belongs to the naphthoquinone class of IDO inhibitors, which were developed based on natural product leads including annulin B [3]. The compound is supplied as a crystalline solid with ≥97% purity and is soluble in DMSO (~3 mg/mL), DMF (~10 mg/mL), and DMF:PBS (1:9, pH 7.2) (~0.1 mg/mL) .

Why CAY10581 Cannot Be Substituted with Generic IDO Inhibitors: Key Differentiators in Potency, Mechanism, and Cellular Activity


The IDO1 inhibitor landscape includes compounds with widely divergent potency profiles, inhibition mechanisms, and cellular efficacy. Generic substitution—for example, replacing CAY10581 with 1-methyl-D-tryptophan (1MT) or early-generation naphthoquinones—risks introducing artifacts due to the approximately 127-fold difference in enzyme potency . Furthermore, CAY10581 employs an uncompetitive inhibition mechanism that binds the enzyme-substrate complex rather than the free enzyme, a kinetic property that confers distinct behavior in high-substrate environments (e.g., inflamed tumor microenvironments) compared to competitive inhibitors like epacadostat [1]. The compound also demonstrates functional reversal of IFN-γ-mediated immunosuppression in mesenchymal stem cells (MSCs) at nanomolar concentrations, a cellular endpoint that many in-class compounds fail to achieve or require micromolar doses . These quantitative, mechanism-linked differences render direct substitution scientifically unsound.

Quantitative Evidence for CAY10581 Differentiation: Head-to-Head and Cross-Study Comparisons with IDO1 Inhibitors


CAY10581 Exhibits 127-Fold Greater IDO1 Inhibitory Potency Than 1-Methyl-D-Tryptophan (1MT)

CAY10581 inhibits recombinant human IDO1 with an IC50 of 55 nM, compared to 1-methyl-D-tryptophan (1MT/indoximod), which exhibits an IC50 of approximately 7 μM (7,000 nM) . This represents a quantitative potency advantage of approximately 127-fold for CAY10581 over the first-generation IDO inhibitor 1MT, a compound widely used as a reference standard in IDO1 research . Both compounds target the same enzyme but achieve vastly different inhibitory concentrations.

Immuno-oncology IDO1 inhibition Enzyme kinetics

CAY10581 Demonstrates Uncompetitive Inhibition Kinetics Distinct from Competitive Inhibitors Such as Epacadostat

CAY10581 acts as a reversible uncompetitive inhibitor of IDO1, binding preferentially to the enzyme-substrate complex rather than the free enzyme [1]. This mechanism contrasts with epacadostat (INCB024360), which functions as a competitive inhibitor that binds the heme iron in the IDO1 active site . Uncompetitive inhibition results in increased apparent affinity at higher substrate concentrations—a condition characteristic of the inflamed tumor microenvironment where tryptophan levels can be elevated due to IDO1 activity. Competitive inhibitors, by comparison, are outcompeted by rising substrate levels.

Enzyme mechanism Inhibition kinetics IDO1 enzymology

CAY10581 Reverses IFN-γ-Induced Growth Suppression in Mesenchymal Stem Cells at 100 nM

In a cellular functional assay, CAY10581 at 100 nM completely abrogated the growth inhibitory effects of IFN-γ (50 ng/mL) on mesenchymal stem cells (MSCs) after 24 hours of treatment [1]. This functional reversal of IFN-γ-mediated IDO1-dependent immunosuppression is achieved at a concentration approximately 70-fold lower than the IC50 of 1MT in cellular assays. The data demonstrate that CAY10581's nanomolar enzyme potency translates directly to functional cellular activity in a physiologically relevant model of inflammation-induced immunosuppression.

Immunosuppression Mesenchymal stem cells IFN-γ signaling

CAY10581 Demonstrates Minimal Cytotoxicity at Concentrations 1,800-Fold Above Its IDO1 IC50

CAY10581 exhibits minimal impact on cell viability at concentrations up to 100 μM after 24 hours of exposure in T-REx cells [1]. This 100 μM threshold is approximately 1,800-fold higher than the compound's IDO1 enzyme IC50 of 55 nM. In contrast, many naphthoquinone derivatives exhibit cytotoxicity at concentrations much closer to their inhibitory IC50 values due to redox cycling and reactive oxygen species generation. The wide separation between pharmacologic and cytotoxic concentrations supports the use of CAY10581 in long-term cellular assays without confounding viability artifacts.

Cytotoxicity Cell viability Therapeutic window

Optimal Research Applications for CAY10581 Based on Quantitative Differentiation Evidence


Immuno-Oncology Studies Requiring Low-Nanomolar IDO1 Inhibition Without Cytotoxicity Confounding

Researchers investigating IDO1-mediated immune evasion in tumor models should select CAY10581 for experiments requiring potent enzyme inhibition (IC50 = 55 nM) with a demonstrated >1,800-fold separation between pharmacologic and cytotoxic concentrations . This wide therapeutic window enables extended co-culture assays of T cells with IDO1-expressing tumor cells or dendritic cells without viability artifacts that plague earlier naphthoquinone derivatives. The uncompetitive inhibition mechanism maintains efficacy in high-tryptophan tumor microenvironments, distinguishing CAY10581 from competitive inhibitors [1].

IFN-γ-Driven Immunosuppression Models in Mesenchymal Stem Cell and Inflammation Research

CAY10581 at 100 nM completely reverses IFN-γ-induced growth suppression in MSCs, making it the compound of choice for studying IDO1-dependent immunosuppression in inflammatory and regenerative medicine contexts . This functional validation at nanomolar concentrations—approximately 70-fold lower than the functional range required for 1MT—allows researchers to probe IDO1 biology without the off-target effects associated with high micromolar inhibitor concentrations. Applications include MSC-mediated immune modulation, chronic inflammation models, and studies of IFN-γ/IDO1 signaling axes [2].

IDO1 Enzyme Mechanism Studies Requiring Uncompetitive Inhibition Kinetics

Investigators performing detailed IDO1 enzymology or structure-activity relationship (SAR) studies should utilize CAY10581 as a reference uncompetitive inhibitor [3]. Its reversible uncompetitive mechanism—binding the enzyme-substrate complex—provides a distinct kinetic profile from competitive inhibitors like epacadostat and enables investigation of substrate-dependent inhibition effects. The pyranonaphthoquinone scaffold of CAY10581 also serves as a valuable template for medicinal chemistry optimization programs aimed at developing novel uncompetitive IDO1 inhibitors [4].

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